MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan
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Overview
Description
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan is a compound used primarily in the field of antibody-drug conjugates (ADCs). It is a cleavable linker that connects the antibody to the drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells . This compound is particularly significant in cancer research due to its ability to deliver cytotoxic agents directly to tumor cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan involves multiple steps, starting with the preparation of the peptide linker (MC-Gly-Gly-Phe-Gly) and the drug (Exatecan). The peptide linker is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain . The cyclopropane moiety is introduced through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of antibody-drug conjugates.
Biology: Facilitates targeted drug delivery to specific cells, such as cancer cells.
Medicine: Plays a crucial role in cancer therapy by delivering cytotoxic agents directly to tumor cells.
Industry: Employed in the production of advanced pharmaceuticals and bioconjugates.
Mechanism of Action
The mechanism of action of MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan involves its role as a cleavable linker in antibody-drug conjugates. The compound connects the antibody to the drug, allowing for targeted delivery to specific cells . Upon reaching the target cells, the linker is cleaved, releasing the drug to exert its cytotoxic effects . The molecular targets and pathways involved include the specific antigens on the surface of cancer cells and the intracellular pathways that lead to cell death .
Comparison with Similar Compounds
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan is unique due to its specific structure and cleavable nature. Similar compounds include:
MC-Gly-Gly-Phe-Gly: Another cleavable linker used in ADCs.
MC-Gly-Gly-Phe: A simpler version of the linker without the cyclopropane moiety.
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan: A related compound with a cyclobutanecarboxylic acid moiety instead of cyclopropane.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound unique in its functionality and effectiveness .
Properties
Molecular Formula |
C55H60FN9O13 |
---|---|
Molecular Weight |
1074.1 g/mol |
IUPAC Name |
N-[2-[[2-[[(2S)-1-[[2-[[(1S)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50-,55-/m0/s1 |
InChI Key |
WKCCHLIWLNJSMH-DVXRIDOZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
Origin of Product |
United States |
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